2-(4-Ethylphenyl)-2-propanol
Description
2-(4-Ethylphenyl)-2-propanol (CAS 36207-14-4) is a secondary alcohol with the molecular formula C₁₁H₁₆O and an average molecular mass of 164.248 g/mol . Its structure consists of a propan-2-ol group attached to a para-substituted ethylbenzene ring. The compound’s IUPAC name, 2-(4-ethylphenyl)propan-2-ol, reflects its branched alcohol functionality and aromatic substitution pattern. Key identifiers include its ChemSpider ID (25715448) and MDL number (MFCD16158839) .
Properties
IUPAC Name |
2-(4-ethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFMATBOEUOZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2-propanol typically involves the reduction of the corresponding ketone, 2-(4-Ethylphenyl)-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(4-Ethylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon, 2-(4-Ethylphenyl)propane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(4-Ethylphenyl)-2-propyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-(4-Ethylphenyl)-2-propanone.
Reduction: 2-(4-Ethylphenyl)propane.
Substitution: 2-(4-Ethylphenyl)-2-propyl chloride.
Scientific Research Applications
2-(4-Ethylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. As an alcohol, it can participate in hydrogen bonding and other interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
2-(4-Biphenylyl)-2-propanol (CAS 34352-74-4)
- Molecular Formula : C₁₅H₁₆O
- Molecular Weight : 212.29 g/mol
- Key Differences : Replaces the ethyl group with a biphenyl moiety, increasing aromaticity and molecular weight. The biphenyl group enhances hydrophobicity and may alter UV absorption properties due to extended conjugation .
- Applications : Likely used in materials science or as a precursor for liquid crystals, leveraging its planar biphenyl structure.
2-(4-Ethoxyphenyl)-2-methylpropanol (CAS 83493-63-4)
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Key Differences: Substitutes the ethyl group with an ethoxy (-OCH₂CH₃) group, introducing ether functionality.
- Applications: Potential use in fragrances or surfactants due to its ether-alcohol hybrid structure.
4-Propylphenol (CAS 645-56-7)
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Key Differences: A primary phenol with a propyl chain at the para position. The phenolic -OH group is more acidic (pKa ~10) than the tertiary alcohol in 2-(4-ethylphenyl)-2-propanol (pKa ~16–18) .
- Applications : Commonly used in resins, disinfectants, and as an intermediate in agrochemicals.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Physicochemical Traits |
|---|---|---|---|---|
| This compound | C₁₁H₁₆O | 164.25 | Tertiary alcohol | Moderate polarity, hydrophobic |
| 2-(4-Biphenylyl)-2-propanol | C₁₅H₁₆O | 212.29 | Tertiary alcohol | Highly hydrophobic, UV-active |
| 2-(4-Ethoxyphenyl)-2-methylpropanol | C₁₂H₁₈O₂ | 194.27 | Ether + tertiary alcohol | Enhanced solubility in polar solvents |
| 4-Propylphenol | C₉H₁₂O | 136.19 | Primary phenol | High acidity, water-insoluble |
Biological Activity
2-(4-Ethylphenyl)-2-propanol, a secondary alcohol with the molecular formula CHO, is notable for its potential biological activities. This compound features an ethyl group substituted at the para position of a phenyl group, influencing its chemical behavior and interactions in biological systems. Understanding its biological activity is crucial for applications in medicinal chemistry and industrial processes.
- IUPAC Name: 2-(4-ethylphenyl)propan-2-ol
- Molecular Weight: 168.24 g/mol
- Structure:
The compound can exist in various forms depending on the functional groups present, affecting its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. As an alcohol, it can form hydrogen bonds, influencing enzymatic reactions and receptor binding affinities. The exact mechanisms are context-dependent but typically involve:
- Enzyme Interaction: It may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Binding: The compound could potentially bind to neurotransmitter receptors, influencing signaling pathways.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.
2. Anti-inflammatory Effects
Studies have suggested that secondary alcohols may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity is significant for developing therapeutic agents aimed at inflammatory diseases.
3. Enzyme Inhibition
Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays demonstrate its potential to act as a competitive inhibitor in certain reactions, which could be relevant for drug development targeting metabolic disorders.
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of various secondary alcohols, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound, highlighting its potential as an antioxidant agent.
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Control (No Treatment) | 100 |
Case Study 2: Enzyme Interaction
An investigation into the inhibitory effects of this compound on cytochrome P450 enzymes showed that it could reduce enzyme activity by approximately 30% at a concentration of 50 µM. This suggests potential implications for drug metabolism and interactions.
| Enzyme Type | Activity (% Inhibition) | Concentration (µM) |
|---|---|---|
| CYP3A4 | 30 | 50 |
| CYP2D6 | 15 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
